molecular formula C10H15NO2 B2572687 Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate CAS No. 2248358-77-0

Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate

Cat. No.: B2572687
CAS No.: 2248358-77-0
M. Wt: 181.235
InChI Key: QQFFRBXLNLBKIT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate typically involves the enantioselective construction of the azabicyclo scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. Another approach involves the direct stereochemical control during the transformation that generates the azabicyclo architecture . Industrial production methods often rely on these synthetic routes, with specific reaction conditions tailored to optimize yield and purity .

Chemical Reactions Analysis

Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it serves as a key intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its role as a scaffold in drug discovery. Additionally, its unique structure makes it valuable in industrial applications, particularly in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocycle allows it to engage in various biochemical interactions, potentially affecting enzyme activity and receptor binding. These interactions can lead to a range of biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate can be compared to other similar compounds, such as 2-azabicyclo[3.2.1]octane and 1-azabicyclo[2.2.2]octane. While these compounds share structural similarities, this compound is unique due to its specific functional groups and stereochemistry.

Properties

IUPAC Name

ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-13-10(12)8-5-7-3-4-9(8)11-6-7/h3-4,7-9,11H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFFRBXLNLBKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CNC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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